4-[(4-Bromobenzyl)oxy]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVMEMRCOQHSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Piperidine Intermediate
The most widely reported method involves reacting piperidine with 4-bromobenzyl chloride in the presence of a base. This two-step process first generates the ether-linked intermediate, which is subsequently converted to the hydrochloride salt.
Step 1: Etherification
Piperidine (1.0 equiv) reacts with 4-bromobenzyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (1.5 equiv) is added to neutralize HCl byproducts. The reaction proceeds via an SN2 mechanism, with the piperidine nitrogen acting as the nucleophile. After 12–24 hours, the mixture is washed with aqueous sodium bicarbonate, and the organic layer is dried over magnesium sulfate.
Step 2: Salt Formation
The free base intermediate is treated with hydrochloric acid (2.0 equiv) in diethyl ether, yielding the hydrochloride salt as a white crystalline solid. Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 78–85% | |
| Reaction Temperature | 0–25°C | |
| Purity Post-Recrystallization | 99.2% (HPLC) |
Reductive Amination of Piperidone Derivatives
An alternative route employs 4-piperidone as the starting material. The ketone group undergoes reductive amination with 4-bromobenzyloxyamine, followed by salt formation.
Procedure
4-Piperidone (1.0 equiv) and 4-bromobenzyloxyamine (1.1 equiv) are dissolved in methanol. Sodium cyanoborohydride (1.5 equiv) is added portionwise at pH 5–6 (adjusted with acetic acid). After stirring for 48 hours at room temperature, the mixture is concentrated, and the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:1). The hydrochloride salt is obtained by treating the free base with HCl gas in ethyl acetate.
Advantages
Optimization Strategies for Industrial Scale-Up
Solvent and Base Selection
Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance reaction rates by stabilizing transition states. Industrial protocols favor potassium carbonate over triethylamine for cost-effectiveness, achieving comparable yields (82% vs. 85%).
Continuous Flow Chemistry
Recent advances employ continuous flow reactors to improve heat transfer and reduce reaction times. A patent by describes a system where piperidine and 4-bromobenzyl chloride are mixed at 50°C in a tubular reactor (residence time: 30 minutes), achieving 89% yield with 99% conversion.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, D₂O) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, OCH₂Ar), 3.85–3.75 (m, 2H, piperidine-H), 3.20–3.10 (m, 2H, piperidine-H), 2.95–2.85 (m, 1H, piperidine-H), 1.90–1.70 (m, 4H, piperidine-H).
- ¹³C NMR : δ 131.5 (Ar-C), 129.8 (Ar-C), 122.1 (C-Br), 70.3 (OCH₂), 54.1 (piperidine-C), 46.8 (piperidine-C).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity >99% with a retention time of 8.2 minutes.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromobenzyl)oxy]piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding alcohol or amine.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or secondary amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or primary amines.
Scientific Research Applications
4-[(4-Bromobenzyl)oxy]piperidine hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of molecular interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 4-[(4-Bromobenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride
- 4-[(4-Fluorobenzyl)oxy]piperidine hydrochloride
- 4-[(4-Methylbenzyl)oxy]piperidine hydrochloride
Uniqueness
4-[(4-Bromobenzyl)oxy]piperidine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and physicochemical properties. The bromine atom can participate in specific substitution reactions that are not feasible with other halogens, making this compound valuable in synthetic chemistry and research applications .
Biological Activity
4-[(4-Bromobenzyl)oxy]piperidine hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. Common reaction conditions include:
- Base: Sodium hydroxide or potassium carbonate
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to reflux conditions
This compound is characterized by its unique bromine atom, which enhances its reactivity compared to similar compounds lacking halogen substituents.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including antimicrobial and anti-proliferative activities.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit varying degrees of antibacterial activity. In a study assessing the antimicrobial properties of related compounds, several exhibited significant growth inhibition against Gram-positive bacteria, with some derivatives showing zones of inhibition exceeding 18 mm against tested microorganisms .
| Compound | Growth Inhibition Zone (mm) | Activity Level |
|---|---|---|
| 4a | ≥18 | High |
| 4b | 14–17 | Moderate |
| 8 | 10–13 | Poor |
These findings suggest that modifications to the piperidine structure can enhance or diminish antibacterial efficacy.
Anti-Proliferative Activity
The anti-proliferative effects of this compound have also been evaluated against human tumor cell lines such as HL-60 (leukemia), HT-29 (colorectal cancer), and MCF7 (breast cancer). The MTT assay results indicated that certain derivatives exhibited IC50 values below 100 μM, indicating potential as anticancer agents .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4a | <100 | HL-60 |
| 4d | <100 | HT-29 |
| 7a | <100 | MCF7 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. This compound may modulate enzyme activity or receptor conformation, influencing various biochemical pathways such as signal transduction and metabolic regulation .
Comparative Analysis with Similar Compounds
When compared to similar piperidine derivatives, such as 4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride and 4-[(4-Fluorobenzyl)oxy]piperidine hydrochloride, the presence of the bromine atom in this compound confers distinct reactivity patterns. This can lead to unique substitution reactions that may enhance its utility in synthetic chemistry and drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(4-bromobenzyl)oxy]piperidine hydrochloride, and how can reaction yields be improved?
- Methodology :
- Step 1 : Start with 4-hydroxypiperidine hydrochloride. Protect the hydroxyl group using a benzyl bromide derivative (e.g., 4-bromobenzyl bromide) in a nucleophilic substitution reaction. Use a base like sodium hydride or potassium carbonate in anhydrous DMF or THF .
- Step 2 : Optimize reaction time and temperature (typically 50–80°C for 12–24 hours). Monitor progress via TLC or HPLC.
- Step 3 : Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements may involve stoichiometric adjustments (e.g., 1.2–1.5 equivalents of 4-bromobenzyl bromide) or catalytic iodide additives .
- Yield : Reported yields range from 60–85% depending on purity of reagents and solvent choice .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structure. Key signals include the piperidine protons (δ 1.5–3.5 ppm) and aromatic protons from the bromobenzyl group (δ 7.2–7.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show a molecular ion peak at m/z 316.1 [M+H] (free base) and 352.5 [M·Cl] (hydrochloride salt) .
Q. How should researchers handle solubility and stability challenges during experiments?
- Methodology :
- Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. For aqueous solutions, use sonication or co-solvents (e.g., 10% DMSO in PBS) .
- Stability : Store at –20°C in airtight, light-protected containers. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the ether bond .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or coupling reactions?
- Methodology :
- DFT Calculations : Model the electronic effects of the bromobenzyl group on the piperidine oxygen’s nucleophilicity. The electron-withdrawing bromine atom reduces oxygen’s electron density, slowing SN2 reactions but enhancing stability in acidic conditions .
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar vs. nonpolar solvents). For example, in Suzuki-Miyaura coupling, the bromine site reacts with boronic acids at 80–100°C using Pd(PPh) as a catalyst .
Q. How can researchers resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. receptor binding)?
- Methodology :
- Assay Optimization :
- Enzyme Inhibition : Use purified enzymes (e.g., SSAO) and measure IC via fluorometric assays. Control for non-specific binding by including blank reactions .
- Receptor Binding : Perform competitive binding assays with radiolabeled ligands (e.g., -paroxetine for serotonin transporters). Validate results with knockout cell lines .
- Data Interpretation : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. cellular functional assays). Consider stereochemical purity, as impurities in the hydrochloride salt may skew results .
Q. What strategies mitigate toxicity risks in cell-based studies while maintaining experimental efficacy?
- Methodology :
- Dose-Response Curves : Determine LD in primary cell lines (e.g., HEK293 or HepG2) using MTT assays. Start with 1–100 µM doses and adjust based on viability .
- Protective Measures : Use antioxidants (e.g., NAC) to counteract reactive oxygen species (ROS) generated by bromine-containing compounds. Pre-treat cells with cytochrome P450 inhibitors to reduce metabolic activation of toxic intermediates .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in a laboratory setting?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as halogenated waste. Avoid water contact to prevent HCl gas release .
- Storage : Keep in amber glass vials under argon at –20°C. Label containers with GHS hazard codes (H315: skin irritation; H319: eye damage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
